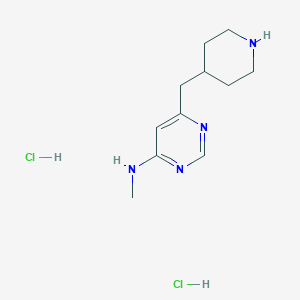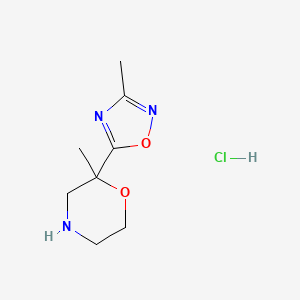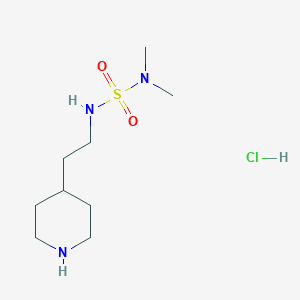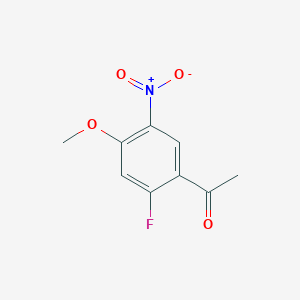![molecular formula C11H12F3NO2 B1402362 3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine CAS No. 1332301-13-9](/img/structure/B1402362.png)
3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Azetidines as Drug Discovery Motifs : Azetidines, including structures like 3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine, are significant in drug discovery due to their potential to access unexplored chemical spaces. They can be transformed into drug-like compounds, offering a basis for further medicinal chemistry developments (Denis et al., 2018).
Innovations in Azetidine Synthesis : Studies have explored new methods for synthesizing azetidine derivatives, enhancing their availability for further research and application in various scientific fields (Mollet et al., 2011).
Biochemical and Medicinal Applications
Ligand Binding and Receptor Interaction : Azetidine derivatives show promise in biochemical studies, especially in understanding ligand-receptor interactions. They can be used to study binding mechanisms and could potentially lead to new therapeutic agents (Keverline-Frantz et al., 1998).
Potential in Neurological Applications : Azetidine-based compounds have shown potential as ligands for nicotinic receptors, indicating their use in neurological studies and possibly in the treatment of neurological disorders (Karimi & Långström, 2002).
Antitumor Properties : Certain azetidine derivatives exhibit potent antiproliferative properties, making them candidates for cancer research. Their ability to disrupt cellular structures like microtubules suggests potential application in antitumor therapies (Greene et al., 2016).
Chemical and Physical Properties
Stereoselective Synthesis : Research into the stereoselective synthesis of azetidines has been significant, contributing to a deeper understanding of their chemical properties and potential applications in creating more effective compounds (Frigola et al., 1995).
Versatility in Synthesis : Azetidines, including 3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine, are versatile in their synthesis, allowing for a variety of functional groups to be added. This flexibility is crucial for tailoring compounds for specific research applications (Ye et al., 2011).
properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenoxy]methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-8-5-15-6-8/h1-4,8,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGLNMFALXWWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402279.png)
![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-yl)-dimethyl-amine hydrochloride](/img/structure/B1402281.png)



![Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1402287.png)
![Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B1402289.png)


![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B1402294.png)

![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1402298.png)

